molecular formula C9H7FN2O B1445012 4-(2-Fluorophenyl)-1,2-oxazol-5-amine CAS No. 1248955-29-4

4-(2-Fluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B1445012
CAS No.: 1248955-29-4
M. Wt: 178.16 g/mol
InChI Key: DTKRBINQDFJFMP-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,2-oxazol-5-amine: is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzoyl chloride with hydroxylamine hydrochloride can yield the desired oxazole derivative. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce this compound derivatives with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Fluorophenyl)-1,2-oxazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features allow for the modulation of biological activity, making it a valuable tool in drug discovery.

Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes. Its stability and reactivity are leveraged to create products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in reaching intracellular targets.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in key metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • 4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 2-Fluorophenyl-1,2-oxazole derivatives

Uniqueness: 4-(2-Fluorophenyl)-1,2-oxazol-5-amine stands out due to its specific structural features, such as the presence of both a fluorophenyl group and an oxazole ring This combination imparts unique chemical and biological properties, making it a valuable compound for research and development

Biological Activity

4-(2-Fluorophenyl)-1,2-oxazol-5-amine is a compound belonging to the oxazole family, characterized by its unique structure that includes a fluorophenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This binding often results in the inhibition of key pathways involved in cell proliferation and survival, particularly in cancer cells.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown promising results against acute myeloid leukemia (AML) cells by inhibiting FLT3 kinase activity, which is crucial for cancer cell proliferation .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Its structural characteristics may enhance its ability to penetrate bacterial membranes and disrupt essential cellular processes .

Case Studies

  • Acute Myeloid Leukemia (AML) : A study identified 5-(4-fluorophenyl)-N-phenyloxazol-2-amine as a potent inhibitor of FLT3 in AML models. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in FLT3-mutated cells. In vivo studies further confirmed its efficacy by reducing tumor growth in xenograft models .
  • Cytotoxicity Assays : In vitro evaluations using various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting moderate potency against these cell lines .

Data Tables

Compound NameActivity TypeIC50 (μM)Cell Line/Model
This compoundAnticancer~0.65MCF-7
5-(4-fluorophenyl)-N-phenyloxazol-2-amineFLT3 InhibitionN/AAML Cell Lines
Bis(4-fluorophenyl)-1,2-oxazol-5-amineAntimicrobialN/AVarious Bacterial Strains

Properties

IUPAC Name

4-(2-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKRBINQDFJFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(ON=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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